N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide
Description
N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a 4-methoxybenzyl group at the N1 position and a naphthalen-1-yl moiety via an acetamide linker. Structural analogs of this compound, such as N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, have demonstrated crystallographic stability and bioactivity, suggesting the naphthyl-acetamide motif is a critical pharmacophore .
Properties
Molecular Formula |
C23H21N3O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H21N3O2/c1-28-20-11-9-17(10-12-20)16-26-22(13-14-24-26)25-23(27)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-14H,15-16H2,1H3,(H,25,27) |
InChI Key |
ZJYDHQDTQRUXDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide typically involves a multi-step processThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques would be essential to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Electrophilic reagents: Nitric acid (HNO3), bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the acetamide group can produce an amine derivative .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been evaluated for its anticancer activity against several cancer cell lines. In vitro studies suggest it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Notably, derivatives have shown effectiveness against breast and colon cancer cell lines, making them candidates for further development as anticancer agents.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In silico docking studies indicate potential inhibition of key inflammatory pathways, suggesting its use in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Table 2: Physicochemical Properties
Research Findings and Implications
- Structural Activity Relationships (SAR):
The 4-methoxybenzyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to chlorophenyl analogs . The naphthalen-1-yl moiety’s planar structure is critical for π-stacking in protein binding pockets, as seen in crystallographic studies . - Biological Potential: Pyrazole-acetamide derivatives show promise in targeting kinases and apoptosis regulators (e.g., Bcl-2/Mcl-1), while pyridazinone analogs highlight receptor-specific agonism (e.g., FPR2) .
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s protocol, utilizing nucleophilic substitution or coupling reactions for acetamide formation .
Biological Activity
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring linked to a naphthalene moiety via an acetamide group. Its structural formula can be represented as follows:
Table 1: Structural Components
| Component | Structure |
|---|---|
| Pyrazole Ring | C₃H₃N₂ |
| Naphthalene Moiety | C₁₀H₈ |
| Acetamide Group | C₂H₃NO |
Antimicrobial Activity
Research indicates that compounds containing a pyrazole ring exhibit notable antimicrobial properties. In particular, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The compound's structure allows for strong interactions with bacterial enzymes, which are crucial for cell wall synthesis.
- Case Study : A study demonstrated that similar pyrazole derivatives inhibited MurB enzyme activity in Mtb, suggesting that this compound may possess comparable efficacy .
Anticancer Activity
The exploration of this compound's anticancer potential is ongoing. Preliminary studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
- Mechanism : The presence of the methoxy group on the benzyl moiety enhances the lipophilicity and facilitates cellular uptake, potentially increasing cytotoxic effects against cancer cells .
Anti-inflammatory Effects
Some studies have indicated that compounds similar to this compound may exhibit anti-inflammatory properties. This is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure.
Key Findings:
- Substituents : The presence of electron-withdrawing groups on the aromatic rings enhances activity against specific targets.
- Linker Variations : Alterations in the length and nature of the linker between the pyrazole and naphthalene moieties can affect binding affinity and selectivity for biological targets .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity |
| Electron-withdrawing Groups | Enhances enzyme inhibition |
| Linker Length | Affects binding affinity |
Q & A
Q. What are the key synthetic steps for preparing N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or via 1,3-dipolar cycloaddition (click chemistry) using Cu(OAc)₂ as a catalyst .
- Step 2 : Functionalization of the pyrazole ring with a 4-methoxybenzyl group through nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃) .
- Step 3 : Coupling the naphthalene-acetamide moiety via amide bond formation, often using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization from ethanol .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., methoxybenzyl protons at δ 3.8 ppm, naphthalene aromatic protons at δ 7.2–8.3 ppm) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₂₄H₂₁N₃O₂: 384.1702; observed: 384.1705) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Critical parameters include:
- Catalyst loading : 10 mol% Cu(OAc)₂ in click chemistry improves cycloaddition efficiency .
- Temperature : Pyrazole alkylation proceeds optimally at 60–80°C .
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance amide coupling reactivity .
- Monitoring : TLC (hexane:EtOAc 8:2) ensures intermediate purity before proceeding .
Q. What structural features influence the compound's biological activity?
Structure-activity relationship (SAR) studies on analogues reveal:
Q. How can researchers resolve contradictions in reported biological data?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial studies, MTT for cytotoxicity) .
- Purity differences : Confirm compound purity (>95% by HPLC) before bioassays .
- Structural analogs : Subtle changes (e.g., nitro vs. methoxy groups) drastically alter target binding .
Q. What crystallographic challenges arise during structural analysis?
- Crystal growth : Slow evaporation from DMSO/EtOH mixtures improves diffraction quality .
- Twinned data : SHELXL refinement resolves overlapping reflections in low-symmetry space groups .
- Disorder : Partial occupancy of the methoxybenzyl group requires constrained refinement .
Methodological Guidance
Q. How to design SAR studies for this compound?
- Step 1 : Synthesize derivatives with systematic substituent variations (e.g., halogens, methyl, nitro groups) .
- Step 2 : Test against relevant biological targets (e.g., Bcl-2 for anticancer activity , bacterial efflux pumps for antimicrobial effects ).
- Step 3 : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Q. What strategies mitigate low solubility in bioassays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
